2-(2,3,4-三甲氧基苯基)-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .

Synthesis Analysis

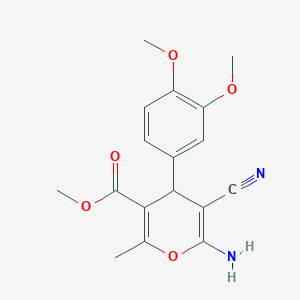

A series of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile were designed and synthesized to develop new cancer drugs . The structures of synthesized compounds were described using various spectroscopic techniques .Molecular Structure Analysis

The TMP group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Chemical Reactions Analysis

The fused heterocycles bearing the TMP group were able to inhibit several protein targets .科学研究应用

- TMTQ has been synthesized and evaluated for its anticancer potential. Specifically, a series of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles were designed and synthesized as potential cancer drugs . These compounds demonstrated high anticancer activity against human breast cancer (MCF-7), human prostate cancer (PC-3), and human ovarian cancer cells (A2780). The in vitro studies revealed promising results, especially against A2780 cell lines.

- Piplartine (also known as piperlongumine), an alkaloid/amide found in long pepper (Piper longum L.), contains a trimethoxyphenyl (TMP) functional group. Piplartine has been investigated for its cytotoxic properties, making it relevant to the study of TMTQ . Its potential as an antitumor agent and its effects on cell viability have been explored.

- TMTQ was synthesized through one-pot multicomponent reactions. Spectroscopic physicochemical and photophysical investigations have been conducted to understand its properties . These studies provide insights into TMTQ’s behavior under different conditions, including its absorption and emission characteristics.

Anticancer Activity

Cytotoxic Properties

Photophysical Investigation

作用机制

Target of Action

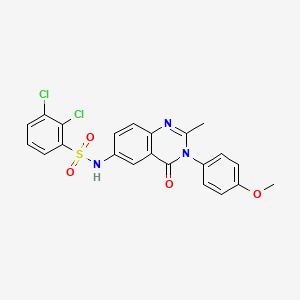

Compounds containing the trimethoxyphenyl (tmp) group, such as this one, have been found to inhibit various targets including tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been reported to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

Tmp-bearing compounds have been associated with anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and efficacy against leishmania, malaria, and trypanosoma . These suggest that the compound may affect a variety of biochemical pathways related to these biological activities.

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied . The ADME properties of a compound can significantly impact its bioavailability, which in turn affects its efficacy and safety.

Result of Action

Tmp-bearing compounds have demonstrated significant efficacy against various diseases, suggesting that they may have a wide range of molecular and cellular effects .

未来方向

属性

IUPAC Name |

2-(2,3,4-trimethoxyphenyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-19-15-9-8-12(16(20-2)17(15)21-3)14-10-11-6-4-5-7-13(11)18-14/h4-10,18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONKBHNTWPLNNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2=CC3=CC=CC=C3N2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide](/img/structure/B2459334.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2459335.png)

![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2459337.png)

![methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate](/img/structure/B2459344.png)

![1-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2459346.png)

![2-butan-2-ylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459347.png)

![1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459348.png)

![N-(6-Methoxy-1,3-benzothiazol-2-YL)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2459350.png)

![6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2459352.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B2459353.png)